Product packaging for (4-Chlorobenzyl)p-tolyl sulfone(Cat. No.:CAS No. 20025-49-4)

(4-Chlorobenzyl)p-tolyl sulfone

Cat. No.: B373021
CAS No.: 20025-49-4
M. Wt: 280.8g/mol
InChI Key: XXKQGIJUYANXFT-UHFFFAOYSA-N
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Description

Significance of the Sulfonyl Moiety in Organic Synthesis and Chemical Biology Scaffolds

The sulfonyl group (–SO2–) is a cornerstone in the fields of organic synthesis and chemical biology. fiveable.me Its strong electron-withdrawing nature significantly influences the reactivity of adjacent parts of a molecule, a property that is extensively exploited in synthetic chemistry. fiveable.me For instance, sulfones can stabilize adjacent carbanions, facilitating the formation of new carbon-carbon bonds. wikipedia.org They can also act as leaving groups in certain reactions, enabling the introduction of other functional groups. thieme-connect.com This versatility has led to sulfones being described as "chemical chameleons." thieme-connect.comnih.gov

In the realm of chemical biology, the sulfonyl moiety is a key component in the design of bioactive molecules and chemical probes. rsc.org Its ability to participate in hydrogen bonding and other non-covalent interactions allows for strong and specific binding to biological targets like proteins. rsc.org Sulfonamides, which contain a sulfonyl group attached to a nitrogen atom, are a well-known class of pharmaceuticals with a wide range of biological activities, including antibacterial and anti-inflammatory properties. fiveable.memdpi.com More recently, sulfonyl fluorides and related compounds have emerged as powerful tools for covalent inhibitor discovery, capable of targeting a variety of amino acid residues in proteins. rsc.orgrsc.org This has expanded the "druggable" target space, offering new avenues for therapeutic intervention. rsc.org

Historical Context of Sulfone Chemistry and the Evolution of Research Methodologies

The chemistry of sulfones dates back to the 19th century, with the first synthesis methods being reported during that time. thieme-connect.com Early methods for preparing sulfones primarily involved the oxidation of thioethers and sulfoxides, a technique that is still widely used today. wikipedia.orgthieme-connect.com Another classical approach is the Friedel-Crafts sulfonylation, where an aromatic compound reacts with a sulfonyl halide in the presence of a Lewis acid catalyst. wikipedia.orgscispace.com

Over the decades, research methodologies in sulfone chemistry have evolved significantly. While classical methods remain relevant, there has been a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. thieme-connect.comnih.gov The advent of metal-catalyzed cross-coupling reactions has provided powerful new ways to construct the carbon-sulfur bonds found in aryl sulfones. acs.org Photocatalysis has also emerged as a green and sustainable approach for the synthesis and functionalization of sulfones under mild conditions. bohrium.com Furthermore, the development of novel reagents and catalytic systems continues to expand the scope and applicability of sulfone chemistry. magtech.com.cnrsc.org The study of sulfinyl sulfones, for example, has opened up new possibilities for the application of sulfinyl radicals in organic synthesis. researchgate.net

Scope and Research Objectives for (4-Chlorobenzyl)p-tolyl sulfone and Related Analogues

This compound is a specific diaryl sulfone that serves as a representative example for studying the properties and reactivity of this class of compounds. Research on this molecule and its analogues is aimed at several key objectives. One primary goal is to explore and refine synthetic methodologies for its preparation. This includes optimizing existing methods like the Friedel-Crafts reaction and developing new, more sustainable approaches. scispace.comthieme-connect.com

A second objective is the detailed characterization of its chemical and physical properties. This involves spectroscopic analysis (NMR, IR) and the study of its solid-state structure. scispace.com Understanding these fundamental properties is crucial for predicting its behavior in different chemical environments and for designing potential applications.

Ultimately, the knowledge gained from studying this compound and its relatives can inform the design of new functional materials, agrochemicals, and pharmaceutical agents. thieme-connect.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClO2S B373021 (4-Chlorobenzyl)p-tolyl sulfone CAS No. 20025-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20025-49-4

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-4-methylbenzene

InChI

InChI=1S/C14H13ClO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3

InChI Key

XXKQGIJUYANXFT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches to Sulfone Synthesis

The preparation of sulfones is a cornerstone of organosulfur chemistry, with applications ranging from pharmaceuticals to materials science. The synthetic routes to compounds like (4-Chlorobenzyl)p-tolyl sulfone can be broadly categorized into electrophilic aromatic substitution reactions, oxidation of precursor sulfides, and modern cross-coupling strategies.

Friedel-Crafts Sulfonylation Reactions

A traditional and direct method for forming an aryl-sulfonyl bond is the Friedel-Crafts sulfonylation. This electrophilic aromatic substitution reaction typically involves the reaction of an arene with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, a plausible Friedel-Crafts approach would involve the reaction of toluene (B28343) with 4-chlorobenzylsulfonyl chloride.

The choice of catalyst is crucial in Friedel-Crafts sulfonylation. Historically, conventional Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and strong Brønsted acids like polyphosphoric acid have been employed. scienceandtechnology.com.vn However, these catalysts often suffer from issues such as high catalyst loading, generation of corrosive waste, and difficulty in separation and recovery.

Modern approaches have focused on the use of solid acid catalysts, which offer advantages in terms of reusability, reduced environmental impact, and often, higher selectivity. Various solid acids have been screened for Friedel-Crafts sulfonylation, including zeolites (like zeolite beta, zeolite Y, and ZSM-5) and metal-exchanged montmorillonite (B579905) clays. scienceandtechnology.com.vn For instance, Fe³⁺-montmorillonite has shown superior activity among clay catalysts, which is attributed to a combination of Brønsted and Lewis acidic sites. scienceandtechnology.com.vn The use of chloroaluminate ionic liquids has also been explored as a recyclable catalyst system for the sulfonylation of toluene, showing high yields under solvent-free conditions.

The reaction conditions for Friedel-Crafts sulfonylation can vary significantly depending on the reactivity of the substrates and the catalyst used. Temperatures can range from room temperature to elevated temperatures, and the reaction can be carried out neat or in a suitable solvent.

CatalystSulfonylating AgentAreneConditionsYield (%)Reference
Fe³⁺-montmorilloniteBenzenesulfonyl chlorideTolueneReflux, 6h92 scienceandtechnology.com.vn
Zeolite H-betaBenzenesulfonyl chlorideTolueneReflux, 6h94 scienceandtechnology.com.vn
AlCl₃p-Toluenesulfonyl chlorideChlorobenzene (B131634)140°C--
[Bpy]Cl·2AlCl₃Benzenesulfonyl chlorideToluene100°C, 4h97

In the Friedel-Crafts sulfonylation of substituted arenes like toluene, the regioselectivity of the reaction is a key consideration. The methyl group of toluene is an ortho-, para-directing group. Due to steric hindrance from the bulky sulfonyl group, the major product is typically the para-substituted isomer. Studies on the sulfonylation of toluene have shown high para-selectivity, especially with solid acid catalysts. scienceandtechnology.com.vn For the synthesis of this compound via the reaction of toluene with 4-chlorobenzylsulfonyl chloride, the expected major product would be the desired 1-(4-chlorobenzylsulfonyl)-4-methylbenzene. The distribution of isomers is influenced by factors such as the catalyst, reaction temperature, and solvent.

The mechanism of the Friedel-Crafts sulfonylation reaction proceeds through a classical electrophilic aromatic substitution pathway. The first step involves the activation of the sulfonylating agent (e.g., a sulfonyl chloride) by the Lewis acid catalyst to generate a highly electrophilic species, which can be a sulfonyl cation (RSO₂⁺) or a polarized complex. This electrophile then attacks the electron-rich aromatic ring (e.g., toluene) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a proton is abstracted from the arenium ion by a base (such as AlCl₄⁻), restoring the aromaticity of the ring and yielding the sulfone product.

Oxidation of Sulfides to Sulfones

An alternative and widely used method for the synthesis of sulfones is the oxidation of the corresponding sulfides. This approach is often preferred due to the mild reaction conditions and the ready availability of a wide range of oxidizing agents. For the synthesis of this compound, this would involve the preparation of the precursor sulfide (B99878), (4-chlorobenzyl)(p-tolyl)sulfide, followed by its oxidation.

The synthesis of the precursor sulfide can be achieved through nucleophilic substitution of 4-chlorobenzyl halide with p-thiocresol.

A variety of reagents are available for the oxidation of sulfides to sulfones. Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). orientjchem.org The choice of oxidant and reaction conditions allows for the selective oxidation of the sulfide to the sulfone, often avoiding over-oxidation. A versatile and efficient method for the selective oxidation of sulfides to sulfones involves the in-situ generation of chlorine dioxide from sodium chlorite (B76162) and hydrochloric acid in organic solvents, which has been shown to be effective for a range of aryl, benzyl (B1604629), and alkyl sulfides. mdpi.com

Oxidizing AgentSubstrateConditionsYield (%)Reference
H₂O₂ / TaCGeneric Sulfide-High
m-CPBABenzyl phenyl sulfide-- orientjchem.org
KMnO₄Generic Sulfide-- orientjchem.org
NaClO₂ / HClDiphenyl sulfideMeCN, rt, 1h96 mdpi.com

Advanced Synthetic Routes to Specific Sulfone Derivatives

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds and the synthesis of unsymmetrical diaryl sulfones. These methods offer high efficiency, functional group tolerance, and modularity.

One prominent approach is the palladium-catalyzed coupling of sodium arenesulfinates with aryl or benzyl halides. For the synthesis of this compound, this would involve the reaction of sodium p-toluenesulfinate with 4-chlorobenzyl chloride. This reaction is often facilitated by a palladium catalyst and a suitable ligand.

Another advanced strategy involves the coupling of arylboronic acids with sulfonyl chlorides. A plausible route to this compound could be the palladium-catalyzed reaction between p-tolylboronic acid and 4-chlorobenzylsulfonyl chloride. These cross-coupling reactions provide a convergent and flexible approach to a wide array of sulfone derivatives with diverse functional groups.

Furthermore, methods involving the use of sulfonyl hydrazides and diaryliodonium salts have been developed for the metal-free synthesis of diaryl sulfones. These newer methodologies expand the toolkit for constructing the sulfone moiety and allow for the incorporation of a variety of functional groups under mild conditions.

Green Chemistry Principles and Sustainable Synthesis of Sulfones

The development of synthetic methodologies for sulfones, including this compound, has increasingly focused on the incorporation of green chemistry principles to enhance sustainability. nih.gov Traditional methods for sulfone synthesis often involve harsh reaction conditions, the use of stoichiometric amounts of hazardous reagents, and the generation of significant waste, prompting the exploration of more environmentally benign alternatives. nih.gov Key areas of advancement include the use of solvent-free reaction conditions, microwave-assisted synthesis, and the development of recyclable catalysts to minimize waste. organic-chemistry.orgnih.gov

Solvent-Free Conditions and Microwave-Assisted Synthesis

Solvent-free and microwave-assisted techniques represent significant strides in the green synthesis of sulfones. nih.gov These methods address several key principles of green chemistry, including waste prevention, energy efficiency, and the avoidance of hazardous solvents.

Solvent-free synthesis, or solid-state reaction, eliminates the need for volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. organic-chemistry.org Reactions are typically carried out by grinding the reactants together, sometimes with a solid support or catalyst. This approach not only reduces waste but can also lead to shorter reaction times and higher yields due to the high concentration of reactants. For instance, the oxidation of sulfides to sulfones can be effectively carried out under solvent-free conditions using reagents like permanganate supported on active manganese dioxide. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of sulfones. tandfonline.comnih.govsphinxsai.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods. nih.govnih.gov This can result in improved yields and higher product purity by minimizing the formation of side products. tandfonline.com The efficiency of microwave-assisted synthesis has been demonstrated in the preparation of various sulfone derivatives, often in conjunction with solvent-free or aqueous conditions, further enhancing the green credentials of the synthetic protocol. tandfonline.comsphinxsai.com

A notable example of a green approach to sulfone synthesis is the use of urea-hydrogen peroxide in the solid state for the oxidation of sulfides, which proceeds efficiently without the need for a solvent. organic-chemistry.org Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) as an oxidant in water, a green solvent, for the selective synthesis of sulfones. rsc.org The chemoselectivity of these reactions can often be controlled by adjusting the reaction conditions. organic-chemistry.org

MethodKey FeaturesAdvantages
Solvent-Free Synthesis Reactions are conducted in the absence of a solvent, often with grinding of reactants.Reduces waste, avoids hazardous solvents, can lead to shorter reaction times and higher yields. organic-chemistry.org
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid and uniform heating.Significantly reduces reaction times, improves yields, and can enhance product purity. tandfonline.comnih.govsphinxsai.com
Urea-Hydrogen Peroxide Oxidation Employs a stable and inexpensive solid oxidant for sulfide oxidation.Can be performed under solvent-free conditions, offering an environmentally benign route to sulfones. organic-chemistry.org
NFSI Oxidation in Water Uses N-fluorobenzenesulfonimide as an oxidant in an aqueous medium.Utilizes a green solvent and allows for selective oxidation to sulfones. rsc.org

Recyclable Catalysts and Waste Minimization in Sulfone Production

The use of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. nanomaterchem.comnanomaterchem.com In sulfone synthesis, significant research has been directed towards developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. organic-chemistry.org

One promising class of recyclable catalysts for sulfone synthesis is copper ferrite (B1171679) (CuFe2O4) nanoparticles. nanomaterchem.comnanomaterchem.com These nanoparticles have been successfully employed in the coupling of aryl sulfonic acid salts with various alkyl or aryl halides to produce sulfones in good to excellent yields. nanomaterchem.comnanomaterchem.com A key advantage of these magnetic nanoparticles is their straightforward recovery from the reaction mixture using an external magnetic field, allowing for their reuse over several reaction cycles with consistent catalytic efficiency. nanomaterchem.comnanomaterchem.com This approach not only minimizes catalyst waste but also simplifies product purification.

Other recyclable catalytic systems for the synthesis of sulfones include silica-based tungstate (B81510) interphase catalysts, which can be used for the selective oxidation of sulfides to sulfones with hydrogen peroxide at room temperature. organic-chemistry.org Similarly, tantalum carbide and niobium carbide have been shown to be effective and reusable catalysts for the oxidation of sulfides. organic-chemistry.org

Waste minimization in sulfone production is also achieved through the development of atom-economical reactions and one-pot syntheses. researchgate.netnih.gov Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. nih.gov One-pot protocols, where multiple reaction steps are carried out in the same vessel, reduce the need for intermediate purification steps, thereby saving on solvents and reducing waste. mdpi.com For example, a one-pot dehydration cross-coupling reaction between allyl alcohols and sodium sulfinates in water provides a metal-free route to allyl sulfones. acs.org

The development of catalytic systems that operate under mild conditions and utilize environmentally benign oxidants, such as molecular oxygen, is another important strategy for waste minimization. isct.ac.jpscienmag.com Recently, perovskite oxide catalysts have been engineered to facilitate the aerobic oxidation of sulfides to sulfones at near room temperature with high selectivity, offering a more energy-efficient and sustainable alternative to traditional methods. isct.ac.jp

Catalyst SystemKey FeaturesAdvantages in Sulfone Synthesis
Copper Ferrite (CuFe2O4) Nanoparticles Magnetic nanoparticles used for coupling aryl sulfonic acid salts and halides.Easily recoverable with an external magnet, recyclable for multiple cycles with high efficiency, and non-toxic. nanomaterchem.comnanomaterchem.com
Silica-Based Tungstate Interphase Catalysts Heterogeneous catalyst for sulfide oxidation with H2O2.Recyclable and effective at room temperature. organic-chemistry.org
Tantalum Carbide and Niobium Carbide Reusable catalysts for the oxidation of sulfides.Can be recovered and reused without significant loss of activity. organic-chemistry.org
Perovskite Oxides Functional catalysts enabling the use of molecular oxygen as an oxidant.Allows for high yields of sulfones at lower reaction temperatures, improving energy efficiency and sustainability. isct.ac.jpscienmag.com

Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, the specific experimental spectroscopic data required to fully characterize the compound this compound—including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques, Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS)—could not be located.

While the synthesis of this compound is mentioned in chemical literature, the detailed analytical data necessary to populate the requested spectroscopic and structural characterization sections are not provided in the available resources. Commercial suppliers of this compound also indicate that analytical data is not routinely collected or provided.

Therefore, it is not possible to provide a detailed article with data tables and in-depth analysis for the specified characterization techniques for this compound at this time.

Spectroscopic and Structural Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules. nih.gov For (4-Chlorobenzyl)p-tolyl sulfone, ESI-MS is typically used to determine the molecular weight and to study its fragmentation patterns through tandem mass spectrometry (MS/MS). In positive ion mode, the molecule is expected to form protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. miamioh.edu

Collision-induced dissociation (CID) of the precursor ion would likely lead to fragmentation pathways characteristic of sulfones and halogenated aromatic compounds. Key fragmentation mechanisms include:

Cleavage of the C-S bonds: This is a common fragmentation pathway for sulfones, which could lead to the formation of ions corresponding to the p-tolylsulfonyl group and the 4-chlorobenzyl group.

Loss of sulfur dioxide (SO₂): The sulfone moiety can be eliminated as a neutral loss of SO₂.

Formation of tropylium (B1234903) ions: The benzyl (B1604629) and tolyl groups can rearrange to form stable tropylium (C₇H₇⁺) or substituted tropylium ions.

The fragmentation of even-electron ions, like the [M+H]⁺ species generated by ESI, often involves the elimination of small neutral molecules. nih.gov The presence of chlorine is identifiable through the characteristic isotopic pattern of the molecular ion and its fragments, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately one-third that of the ³⁵Cl peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound, while having a relatively high molecular weight, may be amenable to GC-MS analysis, potentially with a high-temperature column and injection port settings. eurl-pesticides.eu

In a typical GC-MS analysis using electron ionization (EI), the molecule would undergo more energetic fragmentation compared to ESI. The resulting mass spectrum would display a molecular ion peak (M⁺·) and numerous fragment ions that are useful for structural confirmation. nih.gov Expected fragmentation patterns under EI conditions include:

Benzylic cleavage: Fission of the bond between the chlorophenyl ring and the methylene (B1212753) bridge, or the sulfonyl group and the methylene bridge.

Cleavage adjacent to the sulfone group: Breakage of the C-S or S-Ar bonds, leading to characteristic ions. For instance, fragments corresponding to the 4-chlorobenzyl cation (m/z 125) and the p-tolylsulfonyl cation (m/z 155) would be anticipated.

Rearrangements: Formation of the stable chlorotropylium ion (m/z 125) and tropylium ion (m/z 91) are highly probable. libretexts.org

The retention time from the GC component provides an additional layer of identification when compared against a known standard.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for large, non-volatile molecules like proteins and polymers, but it can also be applied to smaller organic molecules. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule while minimizing fragmentation. For this compound, MALDI would be expected to produce singly-charged molecular ions, such as [M+H]⁺ or [M+Na]⁺, similar to ESI. The choice of matrix is critical for successful analysis of a small molecule like this.

While less common than ESI or GC-MS for compounds of this size, MALDI could be a valuable alternative, especially if the compound exhibits poor solubility in common ESI solvents or is thermally unstable for GC analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₄H₁₃ClO₂S), HRMS can confirm its molecular formula by measuring the mass of its molecular ion with high precision, typically to within 5 parts per million (ppm). nih.gov

The ability of HRMS to resolve isotopic peaks is also crucial. The mass difference between ions containing the ³⁵Cl and ³⁷Cl isotopes can be accurately measured, further confirming the presence of chlorine in the molecule.

Table 1: Calculated Exact Masses for this compound (C₁₄H₁₃³⁵ClO₂S) Adducts
Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺·C₁₄H₁₃³⁵ClO₂S280.0325
[M+H]⁺C₁₄H₁₄³⁵ClO₂S281.0403
[M+Na]⁺C₁₄H₁₃³⁵ClNaO₂S303.0222
[M+K]⁺C₁₄H₁₃³⁵ClKO₂S318.9962

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with its two aromatic rings (the p-tolyl and 4-chlorophenyl groups). libretexts.org

Aromatic compounds typically exhibit strong absorption bands. The presence of substituents like the chlorine atom, the methyl group, and the sulfone group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Benzenoid molecules often show absorption in the 260-280 nm range. researchgate.net The sulfone group, being an electron-withdrawing group, can influence the electronic structure and thus the absorption characteristics. Although the methylene (-CH₂-) bridge between the sulfone and the 4-chlorophenyl ring interrupts direct conjugation, electronic effects can still be transmitted.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
TransitionExpected λmax Range (nm)Associated Chromophore
π → π~220-240Aromatic Rings
π → π (Benzenoid B-band)~260-280Aromatic Rings

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Molecular and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com An SCXRD analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. nih.gov

This technique also elucidates the crystal packing, showing how individual molecules are arranged in the unit cell. researchgate.net Analysis of the crystal structure would reveal intermolecular interactions, such as van der Waals forces, C-H···O hydrogen bonds, or π-π stacking interactions between the aromatic rings, which govern the supramolecular architecture. mdpi.comnih.gov The data obtained is fundamental for structure-property relationship studies. For instance, the crystal structure of the related compound methyl-(4-chlorophenyl)sulfone shows that molecules form pairs oriented by their chlorine atoms. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound
ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pna2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z)e.g., 4
Key Bond Lengths (Å)S=O (~1.45), C-S (~1.77), C-Cl (~1.74)
Key Bond Angles (°)O-S-O (~119), C-S-C (~104)
Intermolecular InteractionsC-H···O, C-H···π, π-π stacking

Analysis of Intermolecular Interactions in this compound

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the intermolecular interactions, including hydrogen bonding and Hirshfeld surface analysis, for the compound this compound. While research exists on the intermolecular interactions of structurally related compounds containing sulfone, 4-chlorobenzyl, or p-tolyl moieties, this information cannot be directly extrapolated to accurately describe the specific crystalline packing and intermolecular forces of the title compound.

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a chemical compound, including its melting point, solubility, and polymorphism. Techniques such as single-crystal X-ray diffraction are fundamental for determining the precise three-dimensional arrangement of molecules in a crystal lattice. From this data, various types of non-covalent interactions can be identified and characterized.

Hydrogen Bonding:

In the absence of experimental data for this compound, a hypothetical analysis would consider the potential for weak hydrogen bonds. The oxygen atoms of the sulfone group are potential hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors (like -OH or -NH groups), weak C-H···O interactions involving the aromatic and methylene protons could play a role in the crystal packing. The chlorine atom could also act as a weak hydrogen bond acceptor. However, the specific geometry and prevalence of such bonds remain undetermined without experimental data.

Hirshfeld Surface Analysis:

Due to the lack of specific research on this compound, no data tables detailing its intermolecular interactions can be provided. Further experimental and computational studies are required to elucidate the structural and spectroscopic characteristics of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For compounds like (4-Chlorobenzyl)p-tolyl sulfone, DFT calculations, often employing methods such as the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.gov This process minimizes the energy of the molecule to predict key structural parameters.

In studies of similar aromatic sulfone compounds, DFT has been successfully used to calculate optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The results of these calculations are often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net For instance, in a study on a triazole compound featuring a p-tolyl group, the optimized geometry from DFT calculations was found to reproduce the crystal structure accurately. researchgate.net Such calculations for this compound would precisely define the spatial relationship between the chlorobenzyl and p-tolyl rings relative to the central sulfone group.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical properties and reactivity. Computational methods provide a detailed picture of how electrons are distributed and how they behave within this compound.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. imperial.ac.uk The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A small energy gap indicates that a molecule can be easily polarized and suggests higher chemical reactivity and lower kinetic stability, as electrons can be readily transferred. nih.govresearchgate.net In computational studies of related aromatic compounds, the HOMO-LUMO gap is calculated to explain charge transfer phenomena within the molecule. researchgate.net For this compound, analysis would likely show the HOMO localized on the electron-rich p-tolyl ring and the LUMO on the electron-withdrawing chlorobenzyl moiety, with the sulfone group mediating electronic communication. The energy gap would provide a quantitative measure of its potential reactivity in chemical reactions.

PropertyDescriptionSignificance in this compound
HOMO Highest Occupied Molecular OrbitalIndicates the region of the molecule most likely to donate electrons. Likely localized on the p-tolyl ring.
LUMO Lowest Unoccupied Molecular OrbitalIndicates the region of the molecule most likely to accept electrons. Likely localized on the chlorophenyl ring.
Energy Gap (ELUMO - EHOMO) The difference in energy between the LUMO and HOMO.A smaller gap suggests higher chemical reactivity and the potential for intramolecular charge transfer.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, including bonds, lone pairs, and delocalization effects. uni-muenchen.dewisc.edu This method investigates charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored based on its electrostatic potential values, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For aromatic sulfones, MEP maps typically show negative potential localized around the electronegative oxygen atoms of the sulfone group. researchgate.net In this compound, the MEP map would visualize the electron-rich areas around the sulfone oxygens and the chlorine atom (typically colored red to yellow), making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic interaction. uni-muenchen.dewolfram.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define chemical concepts like atoms and bonds. wikipedia.orguni-rostock.de This theory identifies critical points in the electron density where the gradient is zero. A bond critical point (BCP) found between two nuclei indicates the existence of a chemical bond. ias.ac.in

The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the nature of the interaction. researchgate.net For this compound, AIM analysis would be used to characterize the covalent bonds (e.g., C-S, S=O, C-Cl) and any weaker non-covalent interactions that might stabilize the molecular conformation. This analysis provides a rigorous, physics-based description of the chemical bonding within the molecule. wikipedia.orgias.ac.in

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Absorptions)

Computational methods are widely used to simulate and predict various spectroscopic properties, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are often performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netresearchgate.net Comparing the calculated ¹H and ¹³C NMR shifts with experimental data helps confirm the molecular structure. researchgate.net For this compound, these simulations would predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of peaks in its experimental NMR spectra.

Vibrational Frequencies: The simulation of infrared (IR) spectra involves calculating the harmonic vibrational frequencies. mdpi.com These theoretical frequencies are often scaled to correct for anharmonicity and limitations of the computational method, allowing for a direct comparison with experimental FT-IR spectra. researchgate.net This analysis helps assign specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfone group.

Electronic Absorptions: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to excited states. nih.govresearchgate.net This can identify the nature of the transitions, such as π→π* or n→π*, within the molecule. researchgate.net For this compound, TD-DFT would predict the absorption maxima (λmax) corresponding to electronic excitations within its aromatic system. mdpi.com

Spectroscopic TechniqueComputational MethodInformation Obtained for this compound
NMR Spectroscopy GIAO (Gauge-Including Atomic Orbital)Predicted ¹H and ¹³C chemical shifts for structural verification. researchgate.net
Vibrational Spectroscopy (IR) DFT Frequency CalculationAssignment of vibrational modes, especially for the sulfone (SO₂) group. mdpi.com
Electronic Spectroscopy (UV-Vis) TD-DFT (Time-Dependent DFT)Prediction of absorption wavelengths (λmax) and nature of electronic transitions. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the complex mechanisms of chemical reactions, providing a virtual window into the dynamic process of bond formation and breakage.

Transition State Analysis and Reaction Pathways

The formation of this compound, also known as p-tolyl p-chlorophenyl sulfone, typically occurs via an aromatic sulfonylation reaction. Computational studies, particularly those investigating the p-toluenesulfonylation of chlorobenzene (B131634) with p-toluenesulfonyl chloride in the presence of a catalyst like aluminum chloride, provide insight into the reaction pathway. oup.com

The mechanism involves the formation of an electrophilic intermediate from the reaction between p-toluenesulfonyl chloride and the catalyst. This electrophile then attacks the chlorobenzene ring. The reaction proceeds almost exclusively at the para-position of chlorobenzene, yielding the p-tolyl p-chlorophenyl sulfone as the major product (over 98%). oup.com The energy profile of this sulfonylation suggests a transition state, often depicted as a sigma complex or Wheland intermediate, where the electrophile has bonded to the aromatic ring, temporarily disrupting its aromaticity. oup.com This high-energy intermediate then loses a proton to restore the aromatic system and form the final sulfone product. While various transition state structures can be envisaged for related reactions, such as those involving four-membered or six-membered rings in elimination processes, the Friedel-Crafts type mechanism is central to the synthesis of this compound. ru.nl

Kinetic and Thermodynamic Parameters Derived from Computational Data

Kinetic and thermodynamic parameters offer quantitative data on the feasibility and rate of a reaction. For the p-toluenesulfonylation of chlorobenzene, kinetic studies have been performed to determine these values experimentally, which can be correlated with computational models. oup.com The reaction rate is found to be dependent on the concentrations of the p-toluenesulfonyl chloride, the catalyst (AlCl₃), and the aromatic substrate (chlorobenzene). oup.com

A study conducted in methylene (B1212753) chloride determined the activation parameters for this reaction at various temperatures. oup.com Activation energy (Ea) represents the minimum energy required to initiate the reaction, while the entropy of activation (ΔS‡) reflects the change in disorder from reactants to the transition state. A negative value for ΔS‡, as observed in this reaction, typically indicates a more ordered transition state compared to the reactants, which is consistent with the formation of a structured sigma complex. oup.com

Kinetic Parameters for the Tosylation of Chlorobenzene at 0°C oup.com
ParameterValue
Rate Constant (k₂) x 10⁴ (l²·mol⁻²·sec⁻¹)0.402
Activation Energy (Ea) (kcal·mol⁻¹)9.5
Entropy of Activation (ΔS‡) (e.u.)-37

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (In Silico Approaches)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and toxicology for designing and optimizing molecules with desired biological activities. researchgate.net These in silico methods establish a mathematical correlation between the chemical structure of a compound and its biological effect. youtube.comanalis.com.my

QSAR models relate predictor variables, which are physicochemical properties or theoretical molecular descriptors, to the activity of the compounds. youtube.comnih.gov This allows for the prediction of the activity of new, unsynthesized molecules. youtube.com While numerous QSAR studies have been conducted on various classes of sulfone and sulfonamide compounds, particularly as antimicrobial agents, specific QSAR models for this compound are not prominently featured in available research. nih.govnih.gov For related 4-aminodiphenyl sulfones, QSAR analyses have been used to identify the "active" conformation for inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for bacterial survival. nih.gov Such studies highlight that properties like molecular shape and conformational entropy can be critical determinants of biological potency. nih.gov

The general approach involves:

Data Collection : Gathering a dataset of structurally related compounds with measured biological activity.

Descriptor Calculation : Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Development : Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create a mathematical equation linking the descriptors to the activity. analis.com.myresearchgate.net

Validation : Rigorously testing the model's predictive power using internal and external validation techniques. analis.com.my

Molecular Docking and Ligand-Protein Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action at a molecular level. mdpi.com

The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. d-nb.info Analysis of the resulting ligand-protein complex can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. d-nb.info

While specific molecular docking studies for this compound are not detailed in the surveyed literature, the technique is widely applied to sulfone-containing molecules to explore their therapeutic potential. For instance, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been subjected to molecular docking to investigate their antimicrobial mechanisms. mdpi.com Similarly, novel phenothiazine-based sulfone derivatives have been docked against MARK4 protein to assess their anti-proliferative activity. nih.gov These studies demonstrate the utility of in silico docking for identifying potential biological targets and understanding the structural basis for the activity of sulfone compounds. mdpi.comnih.gov

Investigation of Chemical Reactivity and Transformation

Reaction Kinetics and Isotope Effects in Sulfonylation Processes

The synthesis of aryl sulfones, such as the parent structure of (4-Chlorobenzyl)p-tolyl sulfone, is often achieved through Friedel-Crafts-type sulfonylation reactions. The kinetics of these reactions provide crucial insights into the underlying mechanism. Studies on the tosylation of halobenzenes with p-toluenesulfonyl chloride (TsCl) in the presence of a Lewis acid like aluminum chloride (AlCl₃) serve as an excellent model.

Kinetic isotope effect (KIE) studies, where hydrogen is replaced by deuterium (B1214612) on the aromatic ring, are instrumental in identifying the rate-determining step of a reaction. For the tosylation of p-deuteriochlorobenzene, a kinetic hydrogen isotope effect (kH/kD) of 1.98 was observed. A KIE value significantly greater than 1 indicates that the cleavage of the carbon-hydrogen (or carbon-deuterium) bond is involved in the rate-determining step. This supports a mechanism where the abstraction of a proton from the intermediate σ-complex (also known as a Wheland intermediate) is the slow step of the reaction. Infrared studies suggest that the active electrophile is not a free sulfonyl cation but rather a complex formed between p-toluenesulfonyl chloride and aluminum chloride (TsCl-AlCl₃).

Table 1: Kinetic Data for the Tosylation of Halobenzenes with p-Toluenesulfonyl Chloride This interactive table summarizes kinetic results, illustrating the third-order rate constants for related sulfonylation reactions.

Substrate Temperature (°C) k₃ x 10⁻⁵ (L² mol⁻² sec⁻¹)
Chlorobenzene (B131634) 12.1 0.283
Chlorobenzene 15.0 0.524
Chlorobenzene 20.0 1.00
Bromobenzene 20.0 0.730
Bromobenzene 25.0 1.12
Bromobenzene 30.0 1.70

Data sourced from studies on aromatic sulfonylation.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Sulfone Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, wherein a nucleophile displaces a leaving group. This reaction is fundamentally different from SN1 and SN2 reactions as it occurs on an sp²-hybridized carbon of an aromatic ring. The SNAr mechanism is favored when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

The generally accepted mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step temporarily disrupts the aromaticity of the ring.

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product.

The sulfone group (-SO₂R) is a powerful electron-withdrawing group. In a compound like p-chlorophenyl p-tolyl sulfone, the sulfone group would activate the chlorine atom (a good leaving group) toward SNAr attack by stabilizing the negative charge in the intermediate Meisenheimer complex.

However, it is critical to note the specific structure of This compound . In this molecule, the chlorine atom is attached to a benzylic carbon (an sp³-hybridized carbon), not directly to the aromatic ring. Therefore, this compound is not a substrate for SNAr reactions. Instead, the benzylic chloride is highly susceptible to standard nucleophilic substitution reactions via SN1 (through a stabilized benzyl (B1604629) carbocation) or SN2 pathways, depending on the nucleophile, solvent, and reaction conditions.

Electrochemical Reaction Mechanisms (e.g., EC and ECEC Mechanisms)

The electrochemical behavior of this compound is characterized by two primary reducible sites: the carbon-chlorine bond of the benzyl group and the sulfonyl group. The reduction of these sites typically follows an Electrochemical-Chemical (EC) mechanism.

Reduction of the C-Cl Bond: The chlorobenzyl moiety can be reduced at the cathode. The process is initiated by a one-electron transfer (the 'E' step) to the molecule, forming a radical anion. This intermediate is generally unstable and undergoes rapid chemical transformation (the 'C' step), involving the cleavage of the carbon-chlorine bond to produce a benzyl radical and a chloride ion. This type of dissociative electron transfer is a hallmark of the reduction of alkyl and benzyl halides. The resulting benzyl radical can then undergo further reactions, such as dimerization to form 1,2-bis(4-(p-tolylsulfonylmethyl)phenyl)ethane, or it can be reduced further at the electrode surface to a carbanion, which is then protonated by the solvent or electrolyte.

Reduction of the Sulfonyl Group: The sulfone group itself is electrochemically active, though its reduction typically occurs at more negative potentials than that of the C-Cl bond. The electrochemical reduction of sulfones generally proceeds via cleavage of one of the carbon-sulfur bonds. For this compound, this could lead to the formation of p-toluenesulfinate and a benzyl radical, or toluene (B28343) and a 4-chlorobenzylsulfinate anion, depending on which C-S bond is cleaved. This process also follows an EC mechanism, with the initial electron transfer followed by C-S bond scission. Cyclic voltammetry studies on related benzyl compounds can help elucidate the specific oxidation and reduction potentials involved in these transformations.

Functionalization of the Sulfonylmethyl Group (e.g., α-Dichlorination)

The methylene (B1212753) group (-CH₂-) situated between the 4-chlorophenyl ring and the p-tolyl sulfone group is known as a sulfonylmethyl group. The protons on this α-carbon are significantly acidic due to the strong electron-withdrawing inductive and resonance effects of the adjacent sulfonyl group. This acidity is a key feature that allows for a variety of functionalization reactions.

Deprotonation of the α-carbon can be readily achieved using a suitable base (e.g., an alkoxide or an organolithium reagent) to generate a stabilized carbanion. This nucleophilic carbanion can then be reacted with various electrophiles.

One important transformation is α-halogenation. For α-dichlorination, the carbanion can be treated with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction proceeds stepwise:

Deprotonation to form the α-sulfonyl carbanion.

Reaction with the chlorine source to yield the α-monochloro sulfone.

A second deprotonation (the remaining α-proton is now even more acidic) followed by reaction with another equivalent of the chlorine source affords the α,α-dichloro sulfone.

The feasibility of such α,α-dihalogenation is demonstrated by the existence and use of related compounds like diiodomethyl p-tolyl sulfone, which serves as a fungicide and materials preservative. This compound is an analog where two iodine atoms are attached to the α-carbon, highlighting the capacity of this position for multiple substitutions.

Derivatization Strategies and Scaffold Modification for Expanded Chemical Libraries

The scaffold of this compound possesses several reactive sites that can be independently modified, making it a valuable starting point for the generation of expanded chemical libraries for various applications, including drug discovery.

Modification via the Benzylic Chloride: The C-Cl bond is the most labile and serves as an excellent handle for introducing diversity. Standard SN1 or SN2 reactions with a wide array of nucleophiles can be employed. For example, reaction with amines yields secondary or tertiary amines, reaction with alcohols or phenols produces ethers, and reaction with thiols gives thioethers. This allows for the systematic variation of substituents at this position to explore structure-activity relationships.

Modification of the Aromatic Rings: Both the 4-chlorobenzyl ring and the p-tolyl ring are amenable to further functionalization. While the existing substituents direct the position of new groups in electrophilic aromatic substitution reactions (e.g., nitration, further halogenation), modern cross-coupling reactions offer more precise control. For instance, the aryl chloride can participate in palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination to form new carbon-carbon or carbon-nitrogen bonds. The methyl group on the tolyl ring can also be functionalized, for example, through benzylic bromination followed by substitution.

Modification at the Methylene Bridge: As described in section 5.4, the acidic nature of the methylene protons allows for the generation of an α-sulfonyl carbanion. This carbanion can be reacted not only with halogens but also with other electrophiles, such as alkyl halides (alkylation) or acyl chlorides (acylation), to introduce a wide range of substituents at the bridge position, further expanding the chemical space accessible from this scaffold.

Through the strategic application of these transformations, the core structure of this compound can be systematically elaborated to produce large libraries of diverse molecules.

Exploration of Biological Activities in Vitro and in Silico Research Focus

Antimicrobial Activity (In Vitro Studies)

The ability of (4-Chlorobenzyl)p-tolyl sulfone and its derivatives to inhibit the growth of various microorganisms has been a key area of research. These studies provide insights into its potential as an antimicrobial agent.

Antibacterial Screening against Gram-Positive and Gram-Negative Strains

In vitro studies have demonstrated the activity of sulfone derivatives against a range of bacteria. For instance, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecium. nih.gov Specifically, one compound inhibited the growth of Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, producing inhibition zones of 8 mm and 9 mm, respectively. nih.gov Another derivative showed activity against Enterococcus faecium E5 with a growth inhibition zone of 15 mm. nih.gov The antibacterial activity of dibutyltin(IV) di-o-, m-, and p-chlorobenzoate has also been tested against Staphylococcus aureus and Escherichia coli. unila.ac.id

Interactive Table: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain Activity Source
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative Staphylococcus aureus ATCC 6538 8 mm inhibition zone nih.gov
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative Bacillus subtilis ATCC 6683 9 mm inhibition zone nih.gov
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative Enterococcus faecium E5 15 mm inhibition zone nih.gov
Dibutyltin(IV) di-m-chlorobenzoate (100 ppm) Staphylococcus aureus Most effective in series unila.ac.id

Antifungal Activity Assessment

The antifungal properties of sulfone derivatives have been evaluated against pathogenic fungi like Candida albicans. A study identified a small molecule, SM21, with potent antifungal activity against various Candida species, including C. albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 0.2 to 1.6 µg/ml. plos.org Another study reported that a 1,3-oxazole derivative containing a phenyl group at the 5-position showed an antimicrobial effect against the C. albicans 393 yeast strain, with a growth inhibition diameter of 8 mm. nih.govmdpi.com The antifungal activity of arylsulfonamide-type compounds has also been demonstrated against a range of Candida species. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis H37Rv Strain (In Vitro)

Research has extended to the evaluation of this compound derivatives against Mycobacterium tuberculosis. Compounds bearing a 4-chloro substituent have shown potent activity against the H37Rv strain, with some exhibiting a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. researchgate.net Other studies have also highlighted the potential of various chalcones and sulfone derivatives as antitubercular agents. mdpi.com The investigation of plant-derived substances and synthetic compounds continues to be a promising area for the discovery of new antitubercular drugs. jpccr.eu

Mechanisms of Antimicrobial Action (In Silico and In Vitro Molecular Studies)

To understand how these compounds exert their antimicrobial effects, researchers have employed both in silico and in vitro molecular studies. In silico docking studies have suggested that some derivatives may act by inhibiting essential microbial enzymes. researchgate.net For example, molecular docking of certain pyrrolopyrrole derivatives revealed favorable binding interactions with the M. tuberculosis enzyme decaprenylphosphoryl-β-D-ribofuranose oxidoreductase, suggesting a role in inhibiting cell wall biosynthesis. researchgate.net In vitro studies have pointed towards mechanisms that affect cell membrane integrity. plos.org For instance, propidium (B1200493) iodide uptake assays with the antifungal molecule SM21 indicated that it affects the integrity of the fungal cell membrane. plos.org

Anti-biofilm Activity (In Vitro)

Biofilms are communities of microorganisms that are notoriously difficult to eradicate. Some derivatives of this compound have shown promise in disrupting these structures. In vitro studies have demonstrated that certain N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones exhibit moderate anti-biofilm effects against Gram-positive strains like Enterococcus faecium E5 and Staphylococcus aureus ATCC 6538, with a Minimal Biofilm Eradication Concentration (MBEC) of 125 µg/mL. mdpi.com The antifungal small molecule SM21 was also found to be relatively more effective against biofilms of Candida spp. than existing antifungal agents. plos.org

Antiproliferative Activity (In Vitro Studies) against Cancer Cell Lines (e.g., HepG2)

Beyond its antimicrobial properties, the potential of this compound derivatives as anticancer agents has been explored. In vitro studies have evaluated their antiproliferative effects on various cancer cell lines.

An evaluation of sulfone derivatives of a 5-nitrothiazole (B1205993) series revealed promising and selective in vitro antiproliferative activity towards the HepG2 human cancer cell line. nih.govnih.gov This suggests a potential for these compounds in the research and development of treatments for liver cancer. nih.govnih.gov Further research into pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also shown cytotoxic effects against the HepG2 cell line. ekb.eg

Interactive Table: Antiproliferative Activity against HepG2 Cells

Compound Series Activity Source
Dihydrogenated sulfones of a 5-nitrothiazole series Promising selective antiproliferative activity nih.govnih.gov

Antioxidant Potential (In Vitro Assays)

The antioxidant potential of sulfone derivatives, a class of compounds to which this compound belongs, has been evaluated using various in vitro assays. While specific data for this compound is not extensively documented in publicly available research, studies on analogous sulfone structures provide valuable insights into the potential antioxidant activity of this class of compounds.

Commonly employed in vitro assays to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govmdpi.com These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals, which are unstable molecules that can cause cellular damage.

For instance, studies on various synthetic sulfur-containing organic compounds have demonstrated their ability to act as scavengers of the superoxide (B77818) anion-radical (O₂⁻•). researchgate.net The reactivity of these compounds is influenced by their molecular structure, including the number of sulfur atoms and the nature of functional groups. tubitak.gov.tr

In one study, a series of benzimidazolehydrazone derivatives were evaluated for their antioxidant properties using DPPH, FRAP, and oxygen radical absorbance capacity (ORAC) methods. mdpi.com The results, expressed in μmol Trolox equivalents per gram (μmolTE/g), indicated that the antioxidant capacity was significantly influenced by the number and position of hydroxyl groups on the arylidene portion of the molecules. mdpi.com For example, a derivative with a 4-hydroxyphenyl group showed significant antioxidant capacity in the ORAC assay. mdpi.com

Table 1: Illustrative Antioxidant Activity of Various Sulfone and Related Derivatives (Data from analogous compounds)

Compound Type Assay Activity Metric Result Source
Benzimidazolehydrazones DPPH μmolTE/g Variable mdpi.com
Benzimidazolehydrazones FRAP μmolTE/g Variable mdpi.com
Benzimidazolehydrazones ORAC μmolTE/g Variable mdpi.com
5-Aminopyrazoles DPPH % Scavenging Variable mdpi.com

Note: This table presents data from studies on compounds structurally related to this compound to illustrate the range of antioxidant activities observed in this broader class of chemicals. The specific antioxidant activity of this compound may vary.

Structure-Activity Relationships in Biological Contexts (In Vitro and In Silico Approaches)

The biological activity of sulfone derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies, which correlate chemical structure with biological effect, are crucial for understanding the mechanisms of action and for the design of new, more potent compounds.

For diaryl sulfone derivatives, key structural features that influence biological activity include:

Substituents on the Phenyl Rings: The nature and position of substituents on the aromatic rings can significantly impact activity. For example, in a series of S-trityl-L-cysteine analogues, which share some structural similarities with the target compound, lipophilic substituents in the meta or para position of one phenyl ring were found to be important for inhibitory activity against the mitotic kinesin Eg5. researchgate.net Crystallographic studies revealed that p-chlorophenyl and m-tolyl containing analogues positioned these substituents in a hydrophobic pocket of the enzyme. researchgate.net

The Sulfone Group: The sulfonyl group (SO₂) itself is a key feature. It is a strong electron-withdrawing group and can participate in hydrogen bonding, which can be critical for binding to biological targets. The oxidation state of the sulfur atom is also important; for instance, converting sulfides to their corresponding sulfones can alter biological activity.

In a study of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, modifications to different parts of the molecule, including the creation of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, and 1,3-oxazoles, led to varied antimicrobial activities. mdpi.com This highlights how changes distal to the core diaryl sulfone structure can modulate biological effects.

Table 2: Structure-Activity Relationship Insights from Sulfone Derivatives

Structural Feature Influence on Biological Activity Example Compound Class Source
Phenyl Ring Substituents Potency and target binding S-trityl-L-cysteine analogues researchgate.net
Sulfone vs. Sulfide (B99878) Altered biological effect General observation

In Silico Prediction of Biological Pathways and Interactions

In silico methods, such as molecular docking and pharmacokinetic predictions (Absorption, Distribution, Metabolism, and Excretion - ADME), are powerful tools for predicting the biological pathways and molecular interactions of compounds before they are tested in a lab.

Molecular docking studies can predict how a ligand, such as this compound, might bind to the active site of a protein. For example, in silico analyses of various sulfone-containing compounds have explored their potential to inhibit enzymes like aldose reductase, which is implicated in diabetic complications. researchgate.net These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and amino acid residues in the enzyme's binding pocket.

In a study on phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives, which also included sulfone variants, molecular docking was used to predict their binding affinity to the MARK4 protein, a target in cancer therapy. nih.gov The docking scores indicated a range of binding affinities, which were then correlated with in vitro enzyme inhibition data. nih.gov

Furthermore, in silico tools can predict the "drug-likeness" of a compound and its potential metabolic fate. For instance, the biotransformation of a pyrrole-based hydrazone was predicted using software that simulates metabolism by human cytochrome P450 (CYP) enzymes, identifying potential hydroxylated and dealkylated metabolites. mdpi.com Such predictions are vital for understanding how a compound might be processed in the body.

Table 3: Illustrative In Silico Predictions for Sulfone Derivatives

In Silico Method Predicted Outcome Target/Pathway Example Source
Molecular Docking Binding affinity and pose Aldose Reductase researchgate.net
Molecular Docking Binding affinity MARK4 Protein nih.gov
ADME Prediction Pharmacokinetic properties General researchgate.net

While these in silico predictions provide valuable hypotheses about the biological activities of this compound, they require experimental validation through in vitro and in vivo studies.

Broader Applications and Future Research Directions

Role of Sulfones as Key Intermediates in Advanced Organic Synthesis

Sulfones are highly valued in modern organic chemistry for their role as versatile intermediates. nih.govresearchgate.net Their utility stems from the unique electronic properties of the sulfonyl group (–SO2–), which can be modulated to participate in a wide array of chemical transformations. nih.gov The sulfonyl moiety can act as an activating group, a leaving group, or a stabilizer for adjacent carbanions, making sulfones "chemical chameleons" capable of diverse reactivity. nih.govthieme-connect.com

Classical reactions involving sulfones include the Ramberg-Bäcklund reaction, which converts α-halo sulfones into alkenes, and the Julia olefination, a method for synthesizing alkenes from sulfones and aldehydes or ketones. thieme-connect.com These reactions, and many others, leverage the sulfone group to facilitate the construction of complex carbon skeletons. iomcworld.com

Sulfones are synthesized through several principal methods, including the oxidation of sulfides and sulfoxides, Friedel-Crafts-type reactions with sulfonyl chlorides, and the alkylation or arylation of sulfinate salts. nih.govthieme-connect.com The oxidation of sulfides remains one of the most common and widely employed methods. nih.govjchemrev.com

Table 1: Common Synthetic Routes to Sulfones

Synthesis Method Description Key Features
Oxidation of Sulfides The oxidation of a sulfide (B99878) to a sulfone, often proceeding through a sulfoxide (B87167) intermediate. nih.gov Widely used, can be achieved with various oxidizing agents. organic-chemistry.org
Friedel-Crafts Sulfonylation Electrophilic aromatic substitution using a sulfonylating agent like a sulfonyl chloride. nih.gov Often requires harsh conditions and may have regioselectivity issues. nih.gov
Alkylation of Sulfinates Nucleophilic attack of a sulfinate salt on an electrophile. thieme-connect.comthieme-connect.com Effective for a broad range of alkylating agents. thieme-connect.com

| Addition to Alkenes/Alkynes | Addition of sulfonyl radicals to unsaturated bonds. nih.gov | Useful for creating specific carbon-sulfur bonds. |

Design and Development of Novel Sulfone-Containing Scaffolds for Chemical Biology Research

The sulfone functional group is a privileged scaffold in medicinal chemistry and chemical biology. tandfonline.comresearchgate.net Its incorporation into molecules can enhance biological activity and improve pharmacokinetic properties. researchgate.net The polar nature of the sulfone group can increase solubility and metabolic stability, while also acting as a hydrogen bond acceptor, which is crucial for binding to biological targets. researchgate.netrsc.org

Vinyl sulfones, for instance, are a special class of sulfones that have garnered significant attention for their ability to act as covalent inhibitors of various enzymes, particularly cysteine proteases. tandfonline.comresearchgate.net This reactivity makes them valuable tools for developing chemical probes and potential therapeutic agents for a range of diseases, including cancer, infectious diseases, and inflammatory conditions. tandfonline.com

The design of novel sulfone-containing scaffolds is an active area of research. acs.orgresearchgate.net Scientists are exploring new ways to incorporate the sulfone moiety into complex molecular architectures to create compounds with unique biological activities. acs.orgresearchgate.net For example, cyclic sulfones are being investigated as conformational constraints in drug design, which can help to improve binding affinity and selectivity for a specific biological target. iomcworld.comresearchgate.net

Advancements in Computational Methodologies for Sulfone Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of sulfone-containing molecules. rsc.orgresearchgate.net Quantum chemistry calculations, such as density functional theory (DFT), are used to study the electronic structure, reactivity, and spectroscopic properties of sulfones. researchgate.netscispace.com

These computational methods can provide valuable insights into reaction mechanisms, helping chemists to design more efficient and selective synthetic routes. rsc.org For example, computational studies have been used to investigate the mechanism of copper-catalyzed sulfonylative cross-coupling reactions, providing a deeper understanding of the catalytic cycle and potential side reactions. rsc.org

Furthermore, computational approaches are employed in the design of novel sulfone-based materials with specific properties. For instance, computational screening has been used to identify sulfone-based electrolyte solvents with high oxidation potentials for use in high-voltage lithium-ion batteries. researchgate.net In the realm of photocatalysis, computational studies help to elucidate the electronic properties of sulfone-containing polymers, explaining their high efficiency in hydrogen evolution from water. nih.gov

Emerging Trends in Sustainable Sulfone Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for synthesizing sulfones. nih.govresearchgate.net This focus on "green chemistry" aims to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency. organic-chemistry.orgmdpi.com

One promising trend is the use of photocatalysis, which utilizes visible light to drive chemical reactions. mdpi.combohrium.com Photocatalytic methods for sulfone synthesis offer several advantages, including mild reaction conditions and the ability to use renewable energy sources. mdpi.combohrium.com Another area of active research is the development of catalyst- and additive-free reactions, which simplify reaction procedures and reduce environmental impact. mdpi.com For example, an environmentally benign approach for the synthesis of allylic sulfones has been developed that proceeds at room temperature in the open air without the need for any catalysts or additives. mdpi.com

The use of molecular oxygen as a green oxidant in combination with innovative catalysts is also gaining traction. bioengineer.org Researchers have developed a perovskite catalyst with low ruthenium doping that can efficiently convert sulfides to sulfones with high selectivity, reducing the reliance on precious metals and aligning with green chemistry principles. bioengineer.org Additionally, methods using water as a solvent and oxygen source are being explored to create greener synthetic pathways. sioc-journal.cn

Table 2: Examples of Sustainable Sulfone Synthesis Methods

Method Description Advantages
Photocatalysis Uses light to initiate and drive the reaction. mdpi.combohrium.com Mild conditions, sustainable energy source. mdpi.com
Catalyst-Free Synthesis Reactions that proceed without the need for a catalyst. mdpi.com Simplified procedures, reduced waste. mdpi.com
Aerobic Oxidation Utilizes molecular oxygen as the oxidant. bioengineer.org Green oxidant, potential for high selectivity. bioengineer.org

| Reactions in Water | Using water as a solvent and/or reactant. sioc-journal.cn | Environmentally benign solvent. sioc-journal.cn |

Unexplored Biological Targets and Mechanistic Studies (In Vitro and In Silico)

The diverse biological activities of sulfone-containing compounds suggest that there are many unexplored biological targets and mechanisms of action yet to be discovered. researchgate.net While sulfones are known to be effective as antibacterial, antifungal, anticancer, and anti-inflammatory agents, the full extent of their therapeutic potential is still being investigated. researchgate.netresearchgate.net

In vitro screening of compound libraries is a common approach to identify new biological activities. plos.org For example, a cell-based screen of diverse chemical libraries identified albendazole (B1665689) sulfone, a metabolite of the anthelmintic drug albendazole, as a compound that targets the endosymbiotic bacteria Wolbachia in filarial nematodes. plos.org This discovery opened up a new avenue for the development of drugs to treat lymphatic filariasis and onchocerciasis. plos.org

In silico screening, or virtual screening, is another powerful tool for identifying potential drug candidates and their biological targets. japsonline.comnih.gov This computational approach involves docking large libraries of compounds into the three-dimensional structures of target proteins to predict binding affinity and identify potential inhibitors. japsonline.comresearchgate.net For example, in silico screening has been used to identify novel inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. japsonline.com Molecular docking studies have also been employed to investigate the interaction of sulfone derivatives with various enzymes, such as DNA gyrase and dihydropteroate (B1496061) synthase in bacteria, providing insights into their antibacterial mechanisms. nih.gov

The combination of in vitro and in silico approaches is a powerful strategy for exploring the vast chemical space of sulfone-containing compounds and identifying new therapeutic opportunities. mdpi.com Future research in this area will likely focus on screening novel sulfone scaffolds against a wider range of biological targets and using advanced computational and experimental techniques to elucidate their mechanisms of action. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing (4-Chlorobenzyl)p-tolyl sulfone, and what analytical methods confirm its purity?

  • Methodological Answer : this compound can be synthesized via oxidation of the corresponding sulfide using peroxy acids (e.g., peroxybenzoic acid) in chloroform . Alternatively, sulfoxide precursors (e.g., methyl p-tolyl sulfoxide) can be oxidized to sulfones using FeIV=O species via oxygen atom transfer . Analytical confirmation includes elemental analysis (Cl, S content), GC purity (>98%), and NMR spectroscopy (e.g., aromatic proton integration and methyl group signals) .

Q. How can oxidation reactions be optimized to synthesize this compound from sulfoxide precursors?

  • Methodological Answer : FeIV=O, generated in situ from nanoscale zero-valent iron and chlorite, selectively oxidizes sulfoxides to sulfones. Key parameters include pH control (~6–7), stoichiometric FeIV=O generation, and monitoring via HPLC or LC-MS to track sulfone formation (e.g., PMSO → PMSO2 conversion) .

Q. What purification techniques are critical for isolating this compound in high yield?

  • Methodological Answer : Recrystallization from petroleum ether or methanol is effective . For bromine-addition studies, rigorous purification of solvents (e.g., CCl₄ via NaOH/HCl washing and P₂O₅ distillation) and reactants (e.g., bromine freeze-thaw cycles) minimizes side reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reaction kinetics of bromine addition to α,β-unsaturated sulfones like this compound?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., phenyl vs. methyl groups on the sulfonyl moiety) slows bromine addition by shielding the double bond. For example, phenyl styryl sulfone exhibits a rate constant 3× lower than methyl styryl sulfone due to steric shielding . Electronic effects are less pronounced in aliphatic sulfones but become significant in conjugated systems (e.g., styryl derivatives), where electron-withdrawing groups enhance electrophilic bromine attack .

Q. What methodologies resolve contradictions in kinetic data for sulfone reactions under varying conditions?

  • Methodological Answer : Replicate experiments with controlled concentrations (e.g., M/30 vs. M/60 bromine) and statistical analysis (average deviation <2%) ensure reproducibility . Confounding factors like solvent polarity (CCl₄ vs. EtOH) and temperature (±0.1°C control) must be standardized. For disputed mechanisms (e.g., cyclic intermediates in bromine addition), stereochemical analysis of erythro/threo diastereomers can clarify reaction pathways .

Q. How can nickel catalysis enable functionalization of this compound derivatives in cross-coupling reactions?

  • Methodological Answer : Sodium p-tolyl sulfinate paired with allyl glycosyl sulfone acts as a glycan anion equivalent in Ni-catalyzed cross-coupling with aryl halides. Optimized conditions include 5 mol% NiCl₂(dme), 10 mol% ligand (e.g., bipyridine), and DMF at 80°C, achieving >80% yield for carbaryl glycosides .

Q. What strategies improve regioselectivity in nitration or halogenation of this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) using n-BuLi in THF at −78°C enables regioselective nitration. For example, α-nitrobenzyl p-tolyl sulfone is synthesized via nitration at the benzyl position (79% yield) . Photochlorination of methylaryl sulfones (e.g., bis(p-tolyl)sulfone) under UV light with Cl₂ gas enhances para-selectivity .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the reactivity of this compound in radical vs. oxygen-transfer pathways?

  • Methodological Answer : Radical pathways (e.g., SO₄•−-mediated oxidation) generate sulfone byproducts via non-selective H-abstraction, while FeIV=O exclusively transfers oxygen atoms. Differentiating methods include radical traps (e.g., methanol quenching) and isotopic labeling (¹⁸O tracking) .

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